Cas no 2228142-62-7 (3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol)

3-{5-(Trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol is a fluorinated heterocyclic compound featuring a thiophene core substituted with a trifluoromethyl group and an azetidin-3-ol moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group improves binding affinity and bioavailability, while the azetidin-3-ol scaffold offers versatility for further functionalization. Its well-defined stereochemistry and synthetic accessibility support its use in the development of bioactive molecules, particularly in CNS and antimicrobial applications. The compound’s stability under physiological conditions further underscores its utility in drug discovery.
3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol structure
2228142-62-7 structure
商品名:3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol
CAS番号:2228142-62-7
MF:C9H10F3NOS
メガワット:237.242011547089
CID:6363013
PubChem ID:165634304

3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol
    • 3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
    • 2228142-62-7
    • EN300-1972919
    • インチ: 1S/C9H10F3NOS/c10-9(11,12)7-2-1-6(15-7)3-8(14)4-13-5-8/h1-2,13-14H,3-5H2
    • InChIKey: SBXIMNGMSZWKRM-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(F)(F)F)=CC=C1CC1(CNC1)O

計算された属性

  • せいみつぶんしりょう: 237.04351960g/mol
  • どういたいしつりょう: 237.04351960g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 60.5Ų

3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972919-10.0g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
10g
$8889.0 2023-06-03
Enamine
EN300-1972919-0.05g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
0.05g
$1737.0 2023-09-16
Enamine
EN300-1972919-0.1g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
0.1g
$1819.0 2023-09-16
Enamine
EN300-1972919-5.0g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
5g
$5995.0 2023-06-03
Enamine
EN300-1972919-0.25g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
0.25g
$1902.0 2023-09-16
Enamine
EN300-1972919-1.0g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
1g
$2068.0 2023-06-03
Enamine
EN300-1972919-2.5g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
2.5g
$4052.0 2023-09-16
Enamine
EN300-1972919-1g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
1g
$2068.0 2023-09-16
Enamine
EN300-1972919-0.5g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
0.5g
$1984.0 2023-09-16
Enamine
EN300-1972919-10g
3-{[5-(trifluoromethyl)thiophen-2-yl]methyl}azetidin-3-ol
2228142-62-7
10g
$8889.0 2023-09-16

3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol 関連文献

3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-olに関する追加情報

Introduction to 3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol (CAS No. 2228142-62-7)

3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This azetidine derivative features a trifluoromethyl substituent on a thiophene ring, which is a common motif in drug discovery, known for its ability to modulate metabolic stability and binding affinity. The presence of an azetidine ring further enhances the compound's complexity, offering a scaffold that can be modified for various pharmacological targets.

The chemical structure of 3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol (CAS No. 2228142-62-7) consists of a six-membered thiophene core substituted with a trifluoromethyl group at the 5-position, linked to a benzyl moiety at the 2-position. This benzyl group, in turn, is connected to an azetidine ring at the 3-position, with an hydroxyl group (-OH) at the same position. Such a configuration provides multiple sites for functionalization, making it a versatile intermediate in medicinal chemistry.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. The trifluoromethyl group, in particular, is renowned for its ability to enhance lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the azetidine ring is known to mimic natural amino acid structures, which can be exploited for enzyme inhibition or receptor binding. The combination of these features makes 3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol a promising candidate for further investigation.

Recent studies have highlighted the potential of thiophene-based compounds in addressing various therapeutic areas, including oncology, inflammation, and central nervous system disorders. For instance, derivatives of thiophene have been shown to exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The trifluoromethyl substituent in 3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol may contribute to its ability to interact with biological targets by improving binding affinity and reducing susceptibility to metabolic degradation.

The azetidine ring in this compound adds another layer of complexity and potential functionality. Azetidine derivatives have been explored for their role in modulating neurotransmitter systems, making them relevant for treating neurological disorders. The hydroxyl group at the 3-position of the azetidine ring provides an opportunity for further derivatization, allowing chemists to tailor the compound's properties for specific biological outcomes.

From a synthetic perspective, 3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol represents an interesting challenge due to its multi-functionalized structure. The synthesis involves careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient preparation of such complex molecules, facilitating their exploration in drug discovery.

The pharmacological profile of this compound is yet to be fully elucidated, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors. The trifluoromethyl group's influence on lipophilicity could enhance membrane permeability, while the azetidine ring may interact with specific binding sites. Further research is needed to confirm these hypotheses and explore potential therapeutic applications.

In conclusion,3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol (CAS No. 2228142-62-7) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of a trifluoromethyl substituted thiophene ring and an azetidine core offers multiple opportunities for functionalization and biological activity modulation. As synthetic chemistry continues to evolve, compounds like this will play a crucial role in developing novel therapeutic agents targeting various diseases.

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